

Discovery and history of pyrazole-4-yl-methanol derivatives

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Compound of Interest

Compound Name: (1-Isopropyl-1*H*-pyrazol-4-yl)methanol

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An In-Depth Technical Guide to the Discovery and History of Pyrazole-4-yl-methanol Derivatives

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.^{[1][2][3]} This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse molecular interactions, making it a favored building block in drug discovery.^{[4][5]} Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.^{[1][4][6]}

Within this broad class, pyrazole-4-yl-methanol derivatives represent a significant subclass of molecules. The hydroxymethyl group at the 4-position serves as a crucial functional handle for further molecular elaboration and as a key pharmacophoric element for interacting with biological targets. This guide provides a comprehensive overview of the discovery, history, and synthesis of pyrazole-4-yl-methanol derivatives, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective and Key Synthetic Developments

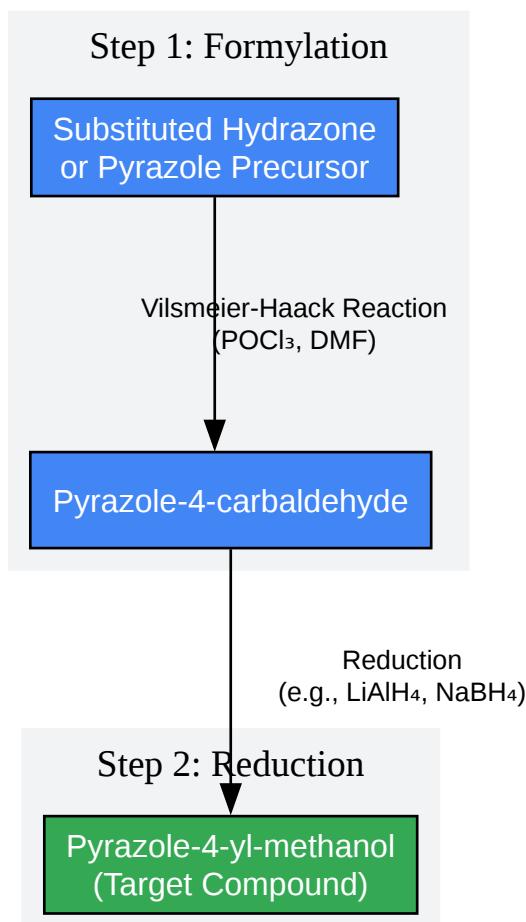
The history of pyrazole-4-yl-methanol derivatives is intrinsically linked to the development of methods for functionalizing the pyrazole ring, particularly at the C4 position. The direct synthesis of these alcohols is uncommon; instead, their discovery and development have been driven by the efficient synthesis of a key intermediate: pyrazole-4-carbaldehyde.

The most historically significant and widely used method for introducing a formyl group at the C4 position of electron-rich pyrazoles is the Vilsmeier-Haack reaction.^{[7][8][9]} This reaction, named after Anton Vilsmeier and Albrecht Haack, utilizes a Vilsmeier reagent, typically formed *in situ* from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation.^{[8][9]} The cyclization of hydrazones using the Vilsmeier-Haack reagent has proven to be a particularly efficient route for preparing a wide array of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.^{[10][11]}

Once the pyrazole-4-carbaldehyde scaffold is obtained, it can be readily converted to the corresponding pyrazole-4-yl-methanol derivative through standard reduction protocols. The development of potent and selective reducing agents has made this conversion a routine and high-yielding step in the synthesis of these compounds.

Core Synthetic Methodologies

The synthesis of pyrazole-4-yl-methanol derivatives is typically achieved in a two-step sequence starting from a suitable pyrazole or its precursor. The general workflow involves the formylation of the pyrazole ring followed by the reduction of the resulting aldehyde.

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Caption: General synthetic workflow for pyrazole-4-yl-methanol derivatives.

Experimental Protocols

1. Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on methodologies for the Vilsmeier cyclization of hydrazones.[\[11\]](#)

- Reagents and Materials: Substituted hydrazone, phosphorus oxychloride (POCl₃), anhydrous N,N-dimethylformamide (DMF), crushed ice, dilute sodium hydroxide.
- Procedure:

- To a stirred solution of the appropriate hydrazone (1.0 mmol) in anhydrous DMF (4 mL) in a round-bottom flask, add POCl_3 (3.0 mmol) dropwise at 0 °C (ice bath).
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[\[11\]](#)
- Upon completion, carefully pour the resulting mixture onto crushed ice.
- Neutralize the solution with a dilute sodium hydroxide solution until a precipitate forms.
- Allow the mixture to stand, then collect the precipitate by filtration.
- Wash the solid with cold water and dry it.
- Purify the crude pyrazole-4-carbaldehyde by column chromatography on silica gel or by recrystallization from a suitable solvent.[\[11\]](#)

2. Reduction of Pyrazole-4-carbaldehyde to Pyrazole-4-yl-methanol

This protocol describes a general method for the reduction of a pyrazole-4-carbaldehyde or its corresponding ester using lithium aluminum hydride (LAH).[\[12\]](#)

- Reagents and Materials: Pyrazole-4-carbaldehyde or methyl/ethyl pyrazole-4-carboxylate, lithium aluminum hydride (LiAlH_4), anhydrous tetrahydrofuran (THF), water, 1 M sodium hydroxide solution, anhydrous magnesium sulfate (MgSO_4), Celite.
- Procedure:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH_4 (1.5-2.0 equivalents) in anhydrous THF.
 - Cool the suspension to 0 °C using an ice bath.
 - Slowly add a solution of the pyrazole-4-carbaldehyde or ester (1.0 equivalent) in anhydrous THF to the LAH suspension dropwise.

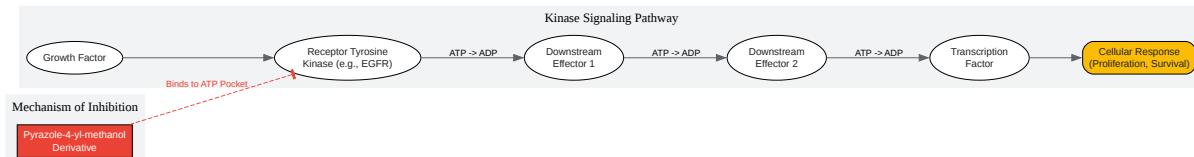
- After the addition, allow the reaction mixture to warm to room temperature and stir overnight.[12]
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 1 M NaOH solution.
- Add anhydrous MgSO₄ to the mixture and stir for 30 minutes to ensure complete drying.
- Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with THF and methanol.
- Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude (1H-pyrazol-4-yl)methanol.
- The product can be further purified by column chromatography or recrystallization if necessary.[12]

Applications in Drug Discovery and Development

The pyrazole-4-yl-methanol scaffold is a key component in a variety of biologically active molecules, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[13][14] The hydroxymethyl group can act as a hydrogen bond donor or acceptor, anchoring the molecule within the ATP-binding pocket of kinases.

Kinase Inhibition

Numerous pyrazole-based compounds have been developed as potent kinase inhibitors.[13][15] The pyrazole scaffold serves as an effective hinge-binding motif, while substituents at various positions, including the methanol group at C4, provide interactions with other regions of the kinase domain to enhance potency and selectivity. Derivatives have shown activity against a range of kinases, including Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and B-Raf.[14][15][16]



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Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Anticancer and Other Therapeutic Activities

Beyond kinase inhibition, pyrazole derivatives are explored for a wide range of therapeutic applications. Their structural versatility allows for the development of compounds with antiproliferative activity against various cancer cell lines, anti-inflammatory properties, and potential as ferroptosis inhibitors.[6][17][18]

The table below summarizes the biological activity of selected pyrazole derivatives, highlighting the therapeutic potential of this chemical class.

Compound Class	Target/Activity	Model	Potency (IC ₅₀ /EC ₅₀)	Reference
4-Hydroxyl Pyrazole Derivatives	Ferroptosis Inhibition	HT-1080 Cells	EC ₅₀ = 8.6 nM (Compound 25)	[18]
Pyrazole-based Derivatives	Aurora A Kinase Inhibition	HCT116, MCF7 Cells	IC ₅₀ = 0.16 - 0.46 μM	[13]
1,3,4-Triarylpypyrazoles	Antiproliferative	HePG-2, PC-3, A-549 Cells	IC ₅₀ = 18.8 - 33.1 μM	[14]
Pyrazole Carbaldehydes	PI3 Kinase Inhibition	MCF7 Breast Cancer Cells	IC ₅₀ = 0.25 μM	[19]
Pyridyl-pyrazole Derivatives	Anti-inflammatory (IL-6)	In vitro assay	Active Inhibition	[6]

Conclusion

The discovery and development of pyrazole-4-yl-methanol derivatives are a testament to the enduring importance of the pyrazole scaffold in medicinal chemistry. The historical reliance on foundational organic reactions like the Vilsmeier-Haack synthesis has paved the way for access to key intermediates, which are then transformed into a diverse array of biologically active molecules. These compounds continue to be a rich source of novel therapeutic agents, particularly as kinase inhibitors in oncology. The synthetic accessibility and versatile biological profile of pyrazole-4-yl-methanol derivatives ensure that they will remain a focus of intensive research and development for years to come.

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